molecular formula C13H17N3O3S2 B2401869 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol CAS No. 733030-44-9

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol

Cat. No.: B2401869
CAS No.: 733030-44-9
M. Wt: 327.42
InChI Key: VJZCFBZBQKGGHL-UHFFFAOYSA-N
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Description

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group at the 1-position, a morpholin-4-ylsulfonyl group at the 5-position, and a thiol group at the 2-position

Scientific Research Applications

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Sulfonylation with Morpholine: The morpholin-4-ylsulfonyl group can be introduced by reacting the benzimidazole derivative with morpholine and a sulfonyl chloride under basic conditions.

    Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution reactions using thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are commonly used.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylpropanoic acid
  • 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylmethanol

Uniqueness

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

Properties

IUPAC Name

3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZCFBZBQKGGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332835
Record name 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

733030-44-9
Record name 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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